molecular formula C24H18ClFN2O B330109 2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-methylquinoline-4-carboxamide

2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-methylquinoline-4-carboxamide

Cat. No.: B330109
M. Wt: 404.9 g/mol
InChI Key: RUYIDJIHRTZVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-methylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core substituted with a 4-chlorophenyl group, a 4-fluorobenzyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-methylquinoline-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated precursor reacts with the quinoline core.

    Attachment of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be attached through a reductive amination reaction, where the quinoline core is reacted with 4-fluorobenzaldehyde in the presence of a reducing agent such as sodium borohydride.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under dehydrating conditions, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl and 4-fluorobenzyl positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-methylquinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core, which can exhibit fluorescence properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-methylquinoline-4-carboxamide depends on its specific application. For instance, in medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The quinoline core can intercalate into DNA, disrupting its function, while the substituted phenyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone
  • 3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-methylquinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline core, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological activities, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C24H18ClFN2O

Molecular Weight

404.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-methylquinoline-4-carboxamide

InChI

InChI=1S/C24H18ClFN2O/c1-15-22(24(29)27-14-16-6-12-19(26)13-7-16)20-4-2-3-5-21(20)28-23(15)17-8-10-18(25)11-9-17/h2-13H,14H2,1H3,(H,27,29)

InChI Key

RUYIDJIHRTZVOK-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=C(C=C4)F

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.